3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Overview
Description
3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a bicyclo[2.2.2]octene core, which is known for its rigidity and stability, making it a valuable scaffold for further chemical modifications.
Preparation Methods
The synthesis of 3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid through hypochlorite-mediated Hoffman degradation of the carboxamide obtained by ammonolysis of an anhydride . The amino acid is then esterified in the presence of ethanol and thionyl chloride to furnish the amino ester .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amino and carboxyl groups.
Coupling Reactions: It can also undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Scientific Research Applications
3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the preparation of polyimides and other high-performance materials.
Mechanism of Action
The mechanism of action of 3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to amino acid transporters, inhibiting their function and leading to the suppression of cell growth and induction of apoptosis in cancer cells . The bicyclic structure provides rigidity, allowing for precise interactions with target proteins and enzymes.
Comparison with Similar Compounds
Compared to other similar compounds, 3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid stands out due to its unique bicyclic structure and the presence of both amino and carboxyl functional groups. Similar compounds include:
- 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-(N-(4-ethoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-(N-(3-nitrophenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
IUPAC Name |
3-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-7-8(2)24-16(11(7)14(18)20)19-15(21)12-9-3-5-10(6-4-9)13(12)17(22)23/h3,5,9-10,12-13H,4,6H2,1-2H3,(H2,18,20)(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNMLKHBIVMLCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2C3CCC(C2C(=O)O)C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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